molecular formula C13H12N6OS B11050447 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050447
M. Wt: 300.34 g/mol
InChI Key: PFGUQNAOGOMZIJ-UHFFFAOYSA-N
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Description

6-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple functional groups, including pyrazole, furan, triazole, and thiadiazole. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Formation of the triazole ring: This can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can vary widely depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, furan, triazole, and thiadiazole rings. Examples include:

  • 6-(4-Methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(5-Ethyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N6OS/c1-3-8-7(2)10(15-14-8)12-18-19-11(9-5-4-6-20-9)16-17-13(19)21-12/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

PFGUQNAOGOMZIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CO4)C

Origin of Product

United States

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